molecular formula C8H9NO2 B1345106 3,4,5,6-Tetrahydrophthalimide CAS No. 4720-86-9

3,4,5,6-Tetrahydrophthalimide

Cat. No.: B1345106
CAS No.: 4720-86-9
M. Wt: 151.16 g/mol
InChI Key: AFJWMGOTLUUGHF-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydrophthalimide is an organic compound with the molecular formula C₈H₉NO₂. It belongs to the class of isoindolones, which are aromatic polycyclic compounds containing an isoindole bearing a ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

3,4,5,6-Tetrahydrophthalimide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3,4,5,6-Tetrahydrophthalimide is a research chemical compound used in the synthesis of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione . These compounds are potent inhibitors of protoporphyrinogen oxidase , an enzyme involved in the biosynthesis of heme and chlorophyll .

Mode of Action

It’s known that the compound is used to synthesize inhibitors of protoporphyrinogen oxidase . This suggests that it may interact with this enzyme, potentially inhibiting its function and leading to changes in heme and chlorophyll biosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the heme and chlorophyll biosynthesis pathway, given its role in synthesizing inhibitors of protoporphyrinogen oxidase . Inhibition of this enzyme could disrupt these pathways, potentially leading to downstream effects such as altered cellular energy production or photosynthesis .

Pharmacokinetics

Its molecular weight (15116 Da ) suggests it may have good bioavailability, as compounds under 500 Da are generally well-absorbed .

Result of Action

Given its role in synthesizing inhibitors of protoporphyrinogen oxidase , it may lead to changes in heme and chlorophyll biosynthesis, potentially affecting cellular energy production or photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil composition can affect the behavior of phthalimide fungicides . .

Biochemical Analysis

Biochemical Properties

3,4,5,6-Tetrahydrophthalimide plays a significant role in biochemical reactions, particularly in the inhibition of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . This compound interacts with various biomolecules, including enzymes and proteins, by forming stable complexes that inhibit their activity. The nature of these interactions is primarily through hydrophobic and hydrogen bonding, which stabilizes the compound-enzyme complex and prevents the enzyme from catalyzing its substrate.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce cytotoxic effects in certain cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production . This disruption leads to apoptosis and cell death, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes . It acts as an inhibitor of protoporphyrinogen oxidase by binding to the active site of the enzyme, thereby preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen IX, which can cause oxidative stress and cell damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including liver and kidney damage, due to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to various metabolites by enzymatic reactions . The primary metabolic pathway involves the hydrolysis of the imide ring to form tetrahydrophthalic acid, which can further undergo oxidation and conjugation reactions . These metabolic processes are mediated by enzymes such as cytochrome P450 and carboxylesterases, which play a crucial role in the detoxification and elimination of the compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its hydrophobicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria and cytoplasm . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of the compound can influence its activity and function, as it can interact with mitochondrial enzymes and proteins involved in energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrahydrophthalimide can be synthesized through several methods. One common method involves the reaction of 3,4,5,6-tetrahydrophthalic anhydride with ammonia or urea. The reaction typically occurs at elevated temperatures ranging from 110°C to 160°C . Another method involves heating 3,4,5,6-tetrahydrophthalic anhydride with urea at temperatures between 155°C and 160°C, followed by recrystallization from benzene .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity 3,4,5,6-tetrahydrophthalic anhydride as the starting material. The anhydride is reacted with ammonia gas or aqueous ammonia under controlled conditions to yield the desired product .

Chemical Reactions Analysis

3,4,5,6-Tetrahydrophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various imides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3,4,5,6-Tetrahydrophthalimide is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, particularly in the synthesis of agricultural chemicals and other industrial products .

Properties

IUPAC Name

4,5,6,7-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJWMGOTLUUGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963771
Record name 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-86-9, 27813-21-4
Record name 4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrahydrophthalimide
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Record name Tetrahydrophthalimide
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Record name Tetrahydrophthalimide
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Record name 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one
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Record name 3,4,5,6-tetrahydrophthalimide
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Record name 3,4,5,6-TETRAHYDROPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

4.5 g (0.017 mole) of the above aniline and 2.7 g (0.018 mole) of cyclohexene-1,2-dicarboxylic anhydride in 70 ml of glacial acetic acid are stirred for 3 hours at 70° C. After the mixture has been cooled, 100 ml of water are added and the precipitate is filtered off, washed with water and dried. 3.5 g (52%) of N-[4-tetrahydropyran-4-ylmethyl)-3,3-dihydro-2H-1,4-benzoxazin -3-on-6-yl]-3,4,5,6-tetrahydrophthalimide (mp. 187-189° C.) are obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 9.0 g of 19A, 6.8 g of THPA and 100 mL of glacial acetic acid was heated at reflux temperature for 4 hours. The resulting mixture was cooled to room temperature, poured into 450 mL of water and extracted with ether. The extract phase was washed with water, dried (Na2SO4), and filtered, and the solvent was evaporated from the filtrate. The residue was flash-chromatographed on silica gel, with a 15:85 v:v mixture of ethyl acetate and hexane as eluent, to give N-(3-allyloxy)-4-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrophthalimide (19B), as an orange oil.
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of 3,4,5,6-Tetrahydrophthalimide herbicides?

A1: this compound herbicides primarily target protoporphyrinogen IX oxidase (protox), a key enzyme in the chlorophyll biosynthesis pathway. [, , , , , , ]

Q2: How does inhibition of protoporphyrinogen IX oxidase (protox) lead to herbicidal activity?

A2: Inhibition of protox leads to the accumulation of protoporphyrin IX (PPIX) in plant cells. PPIX, in the presence of light, generates reactive oxygen species, causing damage to cell membranes and ultimately leading to plant death. This process is known as photobleaching. [, , , ]

Q3: Is the herbicidal activity of this compound derivatives light-dependent?

A3: Yes, the herbicidal action of these compounds is strongly light-dependent due to the photodynamic nature of PPIX accumulation. [, , ]

Q4: Are there differences in the sensitivity of various plant species to this compound herbicides?

A4: Yes, studies have shown that the herbicidal activity of these compounds can vary depending on the plant species. For instance, some derivatives exhibit stronger activity against broadleaf weeds than grass weeds. [, ]

Q5: What structural features of this compound derivatives are essential for their herbicidal activity?

A5: Several key structural features contribute to the herbicidal activity of these compounds:* Lipophilic tetramethylene moiety: This contributes to the compound's ability to penetrate plant cell membranes. []* Double bond in the cyclic imide: This appears to be crucial for interaction with the protox enzyme. [, ]* N-(p-substituted)phenyl moiety: The type and position of substituents on the phenyl ring significantly influence the compound's potency and selectivity. [, , ]

Q6: How does the presence of a fluorine atom at the 2-position of the phenyl ring affect herbicidal activity?

A6: The impact of a 2-fluoro substituent on the phenyl ring is complex and depends on the specific compound and its other substituents. While in some cases it enhances protox inhibition and peroxidative activity, it is not universally essential for improved herbicidal activity. [, ]

Q7: Have computational chemistry methods been used to study this compound derivatives?

A7: Yes, comparative molecular field analysis (CoMFA) has been employed to understand and predict the growth inhibition activity of these compounds against different plant species. These studies help identify key structural features contributing to their activity and selectivity. [, ]

Q8: What are the primary metabolic pathways of this compound derivatives in mammals?

A8: The major metabolic reactions include:* Cleavage of the ester and imide linkages: This leads to the formation of various breakdown products. [, , , ]* Hydroxylation: The cyclohexene or cyclohexane ring of the tetrahydrophthalimide moiety can undergo hydroxylation. [, , , ]* Reduction: The 1,2-double bond of the tetrahydrophthalimide moiety can be reduced, often leading to diastereomeric metabolites. [, , ]* Sulfonic acid conjugation: This unique metabolic pathway, observed in some derivatives, involves the incorporation of a sulfonic acid group into the double bond of the tetrahydrophthalimide moiety. [, , ]

Q9: What tissues are primarily responsible for the formation of reduced and sulfonic acid conjugated metabolites?

A9: Studies suggest that reduction primarily occurs in red blood cells and the gastrointestinal tract, while sulfonic acid conjugation mainly occurs in the liver and gastrointestinal tract. [, ]

Q10: How does the metabolism of cis- and trans-isomers of tetramethrin, a this compound derivative, differ?

A10: While both isomers undergo similar metabolic reactions, the trans-isomer exhibits a longer half-life in plasma and undergoes enterohepatic circulation, leading to differences in excretion patterns and metabolite profiles. [, ]

Q11: What is the environmental fate of this compound herbicides?

A11: Studies in controlled environments suggest that these herbicides primarily remain in the soil or substrate where applied, with minimal leaching into water sources. Degradation occurs over time, with varying persistence depending on the specific compound and environmental conditions. []

Q12: Are there known cases of resistance to this compound herbicides?

A12: Yes, a Chlamydomonas reinhardtii mutant resistant to a specific N-phenylimide herbicide has been isolated. This resistance is attributed to a mutation in the nuclear genome affecting the sensitivity of protoporphyrinogen oxidase to the herbicide. []

Q13: Have this compound derivatives been investigated for applications beyond herbicides?

A13: Yes, certain derivatives have shown potential as antipruritic agents for treating itch associated with various diseases. []

Q14: Are there any known safeners that can mitigate the phytotoxic effects of this compound herbicides?

A14: Yes, compounds like naphthalic anhydride and BAS 145138 have been shown to reduce protoporphyrin IX accumulation induced by these herbicides, acting as safeners. []

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